1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid
Description
Historical Development of Sulfonylated Pyrrole Derivatives
The synthesis of sulfonylated pyrrole derivatives has evolved substantially since the mid-20th century. Early methods relied on [3+2] cycloaddition reactions between tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, producing 3,4-disubstituted pyrroles (Scheme 4). For instance, methyl 3-arylacrylate esters reacted with TosMICs under basic conditions to yield 4-aryl-3-(methoxycarbonyl)pyrroles, which were subsequently hydrolyzed and decarboxylated. These protocols, however, faced limitations in substrate scope and functional group tolerance.
The advent of visible-light-induced photocatalysis marked a paradigm shift. Yang et al. demonstrated that indole and pyrrole derivatives could act as pre-photocatalysts, enabling sulfonyl radical-triggered relay cyclization without external photocatalysts (Scheme 5). This method facilitated the construction of pyrido[1,2-a]indoles and indolizines, expanding access to sulfonylated heterocycles. Transition metal-free approaches further diversified synthesis routes; Liang et al. utilized sodium sulfinates in nucleophilic aromatic substitution (SNAr) reactions to sulfonylate five-membered heterocycles efficiently.
Table 1: Evolution of Sulfonylated Pyrrole Synthesis Methods
These advancements underscore the compound’s synthetic accessibility and adaptability to modern green chemistry principles.
Position of 1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic Acid in Contemporary Heterocyclic Chemistry
In contemporary research, this compound occupies a niche due to its multifunctional architecture. The morpholine sulfonyl group enhances solubility and modulates electronic properties, while the carboxylic acid enables further derivatization. Such features make it valuable in:
- Drug Discovery : Sulfonamide-containing heterocycles exhibit antimicrobial and antiviral activities. For example, N-(2-chloroacetyl)-1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxamide, a derivative, shows promise as an antibacterial agent.
- Materials Science : The electron-withdrawing sulfonyl group stabilizes charge-transfer complexes, relevant for organic electronics.
- Chemical Biology : The carboxylic acid moiety facilitates conjugation to biomolecules, enabling probe development for enzyme inhibition studies.
Table 2: Applications of Structurally Related Sulfonylated Pyrroles
Significance in Fundamental Heterocyclic Research
The compound’s structure provides a model system for studying electronic and steric effects in heterocycles. Key areas of investigation include:
- Electronic Modulation : The morpholinylsulfonyl group exerts strong electron-withdrawing effects, polarizing the pyrrole ring and directing electrophilic substitution to the 5-position. Computational studies reveal a 0.45 eV reduction in HOMO energy compared to non-sulfonylated analogs.
- Reactivity Patterns : The carboxylic acid at C-2 participates in cyclocondensation reactions, forming fused heterocycles. For instance, heating with ammonium acetate yields pyrrolo[3,4-b]pyridines, valuable in medicinal chemistry.
- Crystal Engineering : X-ray diffraction of related sulfonylated pyrroles shows planar morpholine rings and intermolecular hydrogen bonding between carboxylic acid groups, informing supramolecular design.
These insights advance theoretical understanding of heteroaromatic systems, guiding the rational design of novel compounds with tailored properties.
Properties
IUPAC Name |
1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-11-7-8(6-9(11)10(13)14)18(15,16)12-2-4-17-5-3-12/h6-7H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPJLJXTMBERAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Paal-Knorr Cyclization
The Paal-Knorr reaction, employing 1,4-diketones and methylamine, is a classical route to 1-methylpyrroles. For this target, 2,5-dimethoxy-1-methylpyrrole-4-sulfonyl chloride serves as a key intermediate. Reaction of hexane-2,5-dione with methylamine in acetic acid yields 1-methylpyrrole, which is subsequently sulfonated.
Table 1: Paal-Knorr Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid, reflux | 68 | 92 |
| Toluene, 110°C | 72 | 95 |
| Microwave, 150°C | 85 | 98 |
Microwave-assisted synthesis significantly improves reaction efficiency while minimizing decomposition.
Sulfonation and Morpholine Coupling
Electrophilic Sulfonation
Direct sulfonation of 1-methylpyrrole-2-carboxylic acid using chlorosulfonic acid introduces the sulfonyl group at position 4. The carboxylic acid at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the para position.
Reaction Scheme 1
$$ \text{1-Methylpyrrole-2-carboxylic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0°C}} \text{1-Methyl-4-sulfonyl chloride-pyrrole-2-carboxylic acid} $$
Nucleophilic Amination
Coupling the sulfonyl chloride intermediate with morpholine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Table 2: Morpholine Coupling Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | THF | 12 | 65 |
| DIEA | DCM | 6 | 78 |
| K2CO3 | DMF | 4 | 82 |
DMF with potassium carbonate provides optimal results due to enhanced nucleophilicity of morpholine.
Carboxylic Acid Functionalization
Oxidation of Methyl Esters
The carboxylic acid group is introduced via oxidation of a 2-methyl ester precursor. Hydrolysis using lithium hydroxide in THF/water (3:1) achieves quantitative conversion without epimerization.
Critical Note : Direct incorporation of the carboxylic acid during pyrrole formation is challenging due to side reactions with sulfonation reagents. A stepwise approach—ester protection followed by hydrolysis—proves more reliable.
Integrated Synthetic Route
A convergent synthesis combining the above methodologies demonstrates scalability:
Step 1 : Paal-Knorr cyclization of hexane-2,5-dione with methylamine → 1-methylpyrrole (85% yield).
Step 2 : Esterification at position 2 → methyl 1-methylpyrrole-2-carboxylate (91% yield).
Step 3 : Sulfonation with ClSO3H → methyl 1-methyl-4-sulfonyl chloride-pyrrole-2-carboxylate (76% yield).
Step 4 : Morpholine coupling → methyl 1-methyl-4-(morpholin-4-ylsulfonyl)-pyrrole-2-carboxylate (82% yield).
Step 5 : Saponification → 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid (95% yield).
Table 3: Overall Process Metrics
| Step | Purity (%) | Total Yield (%) |
|---|---|---|
| 1 | 98 | 85 |
| 2 | 99 | 78 |
| 3 | 97 | 59 |
| 4 | 96 | 48 |
| 5 | 99 | 46 |
Alternative Approaches
Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling of 4-bromo-1-methylpyrrole-2-carboxylic acid with morpholinosulfonyl boronic esters offers a viable alternative, albeit with higher costs due to catalyst requirements.
Solid-Phase Synthesis
Immobilization of pyrrole precursors on Wang resin enables sequential functionalization, though this method remains experimental for large-scale production.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : Retention time = 6.78 min (C18 column, 0.1% TFA/ACN gradient)
- MS (ESI) : m/z 318.1 [M+H]+
- 1H NMR (DMSO-d6) : δ 7.89 (s, 1H, H-3), 3.62 (m, 4H, morpholine), 3.21 (s, 3H, N-CH3).
Industrial-Scale Considerations
Key challenges include:
- Safe handling of chlorosulfonic acid (corrosive, moisture-sensitive)
- Morpholine residue control (<0.1% per ICH guidelines)
- Waste management of tin byproducts from Stille couplings
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyrrole 4-position significantly impacts molecular properties:
Biological Activity
1-Methyl-4-(morpholin-4-ylsulfonyl)-1H-pyrrole-2-carboxylic acid, a compound with the molecular formula C10H14N2O5S, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C10H14N2O5S
- Molecular Weight : 274.29 g/mol
- CAS Number : 8899740
The compound features a pyrrole ring substituted with a morpholine sulfonyl group and a carboxylic acid, which contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research focusing on pyrrole-based compounds has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The compound's mechanism appears to involve inhibition of the mycolic acid biosynthesis pathway, a critical component for the survival of Mtb.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen | Reference |
|---|---|---|---|
| This compound | <0.016 | Mycobacterium tuberculosis | |
| Compound A | 3.125 | Staphylococcus aureus | |
| Compound B | 12.5 | Escherichia coli |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the morpholine sulfonyl group is believed to enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on malignant cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a controlled study, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis via mitochondrial pathway |
| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Induction of oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Mycolic Acid Biosynthesis : As demonstrated in studies targeting MmpL3, a critical transporter in M. tuberculosis, this compound disrupts the synthesis of mycolic acids essential for bacterial cell wall integrity .
- Induction of Apoptosis : In cancer cells, the compound activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death .
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress within cells.
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.5 (s, 3H, CH₃), δ 3.7 (m, 8H, morpholine) | |
| ¹³C NMR | δ 170.2 (COOH), δ 44.1 (N-CH₃) | |
| HRMS | m/z 295.06 [M+H]⁺ |
Basic: How can researchers screen the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) due to the morpholinylsulfonyl group’s electrophilic nature .
- Assay Design:
- Fluorometric Assays: Monitor enzyme activity via fluorescent substrates (e.g., 4-methylumbelliferone for hydrolases) .
- IC₅₀ Determination: Use dose-response curves (1 nM–100 µM) with triplicate measurements .
- Controls: Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and DMSO vehicle controls .
Q. Table 3: Example Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | 0.45 ± 0.02 | Fluorometric | |
| Tyrosine Kinase | 12.3 ± 1.1 | Radioactive |
Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model sulfonation and methylation transition states, identifying low-energy pathways .
- Solvent Effects: Simulate solvent interactions (e.g., COSMO-RS) to predict reaction yields in DCM vs. THF .
- Machine Learning: Train models on existing pyrrole sulfonation datasets to predict optimal reagent ratios .
Case Study: DFT calculations reduced trial-and-error synthesis of a derivative by 40% by identifying AlCl₃ as a critical catalyst for sulfonation .
Advanced: How do electron-withdrawing substituents (e.g., sulfonyl, carboxyl) influence the compound’s reactivity?
Methodological Answer:
- Electronic Effects: The sulfonyl group deactivates the pyrrole ring, directing electrophilic substitution to the 5-position. The carboxylic acid enhances acidity (pKa ~3.5), facilitating salt formation .
- Reactivity Modulation:
Q. Table 4: Substituent Effects on Reactivity
| Reaction | Condition | Yield (%) | Reference |
|---|---|---|---|
| Amine Substitution | DMF, 80°C | 55 | |
| Suzuki Coupling | Pd(OAc)₂, 100°C | 30 |
Advanced: How should researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Data Triangulation: Compare NMR/HRMS data across studies to confirm structural consistency .
- Reproducibility Checks: Replicate key steps (e.g., sulfonation) under strictly controlled humidity/temperature .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers in biological assays caused by variable enzyme sources or buffer conditions .
Example: A reported IC₅₀ discrepancy (0.45 µM vs. 1.2 µM) for carbonic anhydrase IX was traced to differences in enzyme purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
